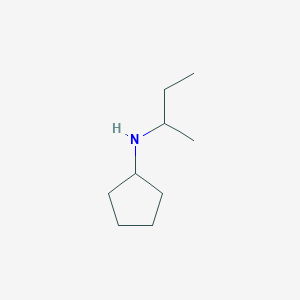

N-(sec-butyl)cyclopentanamine

Description

Properties

IUPAC Name |

N-butan-2-ylcyclopentanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(2)10-9-6-4-5-7-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJYCYBKHGJTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298081 | |

| Record name | N-(1-Methylpropyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-28-0 | |

| Record name | N-(1-Methylpropyl)cyclopentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylpropyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(sec-butyl)cyclopentanamine involves the reductive amination of cyclopentanone with sec-butylamine.

Direct Alkylation: Another method involves the direct alkylation of cyclopentylamine with sec-butyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(sec-butyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium cyanoborohydride (NaBH₃CN), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Secondary or tertiary amines

Substitution: Various substituted amines

Scientific Research Applications

Chemistry: N-(sec-butyl)cyclopentanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the development of new polymers, coatings, and adhesives .

Mechanism of Action

The mechanism by which N-(sec-butyl)cyclopentanamine exerts its effects depends on its specific application. In receptor binding studies, the compound may interact with specific molecular targets, such as G-protein coupled receptors or ion channels, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for N-(sec-butyl)cyclopentanamine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, analogous cyclopentanamine derivatives are prepared by reacting cyclopentanone with sec-butylamine under hydrogenation conditions (e.g., using NaBH₄ or LiAlH₄ as reducing agents) . Solvent choice (e.g., ethanol vs. methanol) and temperature (reflux vs. room temperature) significantly impact reaction efficiency. Impurities often arise from incomplete reduction or side reactions; purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the cyclopentane ring protons (δ 1.5–2.5 ppm) and sec-butyl group signals (δ 0.8–1.3 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 155.18 for C₉H₁₉N) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most research-grade samples) .

Q. How does the steric and electronic environment of the sec-butyl group affect the compound’s reactivity in nucleophilic substitution reactions?

The sec-butyl group introduces steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Electron-donating effects from the branched alkyl chain stabilize carbocation intermediates, as seen in analogous cycloheptanamine derivatives . Comparative studies show that linear alkyl chains (e.g., n-butyl) exhibit faster substitution kinetics than sec-butyl analogs .

Advanced Research Questions

Q. What strategies are employed to optimize the radiosynthesis of this compound derivatives for PET imaging studies?

Radiolabeling with ¹¹C or ¹⁸F involves precursor alkylation under controlled conditions. For example, [¹¹C]HACH242 (a cyclopentanamine derivative) was synthesized with 49 ± 3% radiochemical yield using [¹¹C]CH₃OTf as the methylating agent. Key parameters include:

- Base : K₂CO₃ in DMF enhances nucleophilicity .

- Temperature : 80–90°C maximizes labeling efficiency without decomposition .

- Purification : Semi-preparative HPLC ensures radiochemical purity >99% .

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and potential binding interactions of this compound with biological targets?

DFT methods (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and conformational flexibility. For example:

Q. In comparative SAR studies, how does modifying the cyclopentane ring size (e.g., cyclohexane vs. cyclopentane) impact the compound’s affinity for neurotransmitter receptors?

Ring size critically influences receptor binding:

- Cyclopentane : Smaller ring enhances rigidity, improving selectivity for σ₁ receptors (Ki = 12 nM vs. 45 nM for cyclohexane analogs) .

- Cycloheptanamine : Larger rings increase hydrophobic interactions but reduce blood-brain barrier penetration in rodent models . SAR data for NMDA receptor ligands suggest cyclopentane derivatives exhibit 3–5x higher affinity than cyclohexane counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.